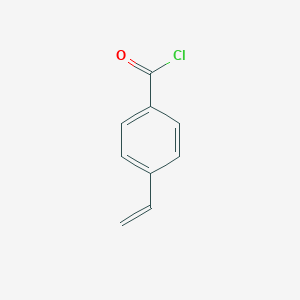

4-Vinylbenzoyl chloride

描述

属性

IUPAC Name |

4-ethenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXVEAMYQEFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453366 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-41-9 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Vinylbenzoyl Chloride

Chemical Reactions and Reactivity Profiles

Nucleophilic Substitution Reactions of the Benzoyl Chloride Group

The benzoyl chloride functional group in 4-vinylbenzoyl chloride is characterized by a highly electrophilic carbonyl carbon. This is due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This high degree of positive charge makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion as a leaving group, which reforms the carbon-oxygen double bond. The vinyl group on the benzene (B151609) ring is typically unreactive under these conditions, allowing for the selective modification of the acyl chloride moiety.

This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction, known as amidation, is typically fast and exothermic. A base, often an excess of the amine reactant itself or a non-nucleophilic base like pyridine (B92270), is required to neutralize the hydrogen chloride (HCl) byproduct.

Primary and Secondary Amines: With secondary cyclic amines such as piperidine (B6355638), pyrrolidine (B122466), and morpholine, this compound yields the corresponding N-(4-vinylbenzoyl) derivatives. For example, the reaction with piperidine produces 1-(4-vinylbenzoyl)piperidine. The reaction involves the nitrogen lone pair of the amine attacking the electrophilic carbonyl carbon.

Imidazole (B134444): The reaction with imidazole can be complex. While acylation at the nitrogen is expected, forming an acylimidazolide, other reaction pathways have been observed with benzoyl chloride under certain conditions.

Tertiary Amines: Tertiary amines like triethylamine (B128534) cannot form a stable amide due to the lack of a proton on the nitrogen atom. Instead, they react as nucleophiles to form a quaternary acylammonium salt. These salts are highly reactive acylating agents themselves and are often used as intermediates in other transformations.

| Amine | Class | Product Type | Example Product |

| Piperidine | Secondary | N-Substituted Amide | 1-(4-Vinylbenzoyl)piperidine |

| Pyrrolidine | Secondary | N-Substituted Amide | 1-(4-Vinylbenzoyl)pyrrolidine |

| Morpholine | Secondary | N-Substituted Amide | 4-(4-Vinylbenzoyl)morpholine |

| Imidazole | Aromatic Heterocycle | N-Acylimidazolide | 1-(4-Vinylbenzoyl)imidazole |

| Triethylamine | Tertiary | Quaternary Acylammonium Salt | N-(4-Vinylbenzoyl)triethylammonium chloride |

Thiols (R-SH) are sulfur analogs of alcohols and are potent nucleophiles. They react with this compound in a manner analogous to amines and alcohols to produce thioesters (R-CO-SR'). Thiolate anions (RS⁻), formed by deprotonating the thiol with a mild base, are even stronger nucleophiles and react very efficiently. The reaction proceeds through the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the expulsion of the chloride ion. This reaction is a reliable method for synthesizing thioesters, which are important intermediates in organic synthesis and are found in various biologically active molecules.

| Nucleophile | Base | Product Type | General Reaction |

| Thiol (R-SH) | Pyridine or Triethylamine | Thioester | This compound + R-SH → 4-Vinylbenzoyl thioester + HCl |

The reaction of this compound with alcohols is a common and efficient method for the synthesis of esters, known as esterification. The reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

Simple Alcohols: With a simple alcohol like ethanol, the reaction yields ethyl 4-vinylbenzoate. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon.

Bifunctional Nucleophiles: In molecules containing both amine and alcohol functional groups, such as 4-aminobutanol or Tris(hydroxymethyl)aminomethane, the amine group is a significantly stronger nucleophile than the alcohol group. Therefore, acylation will occur selectively at the nitrogen atom to form an amide bond, leaving the hydroxyl groups intact, provided the reaction stoichiometry is controlled. This chemoselectivity is a key principle in the synthesis of complex molecules.

| Alcohol | Nucleophilic Group(s) | Preferential Reaction Site | Product Type |

| Ethanol | Hydroxyl (-OH) | Hydroxyl | Ester (Ethyl 4-vinylbenzoate) |

| 4-Aminobutanol | Amino (-NH₂) & Hydroxyl (-OH) | Amino | Amide |

| Tris(hydroxymethyl)aminomethane | Amino (-NH₂) & Hydroxyls (-OH) | Amino | Amide |

Reactions Involving the Vinyl Group

The vinyl group of this compound behaves as a typical styrenic monomer, enabling its participation in a variety of polymerization reactions. This allows for the incorporation of the reactive benzoyl chloride moiety into polymer backbones, creating functional polymers that can be modified post-polymerization.

This compound can undergo homopolymerization via free-radical polymerization. univook.com This chain-growth process is initiated by a radical species, typically generated from the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). ukm.my The polymerization proceeds through the standard steps of initiation, propagation, and termination. univook.com

The resulting polymer, poly(this compound), possesses a polystyrene-like backbone with pendant acyl chloride groups. These reactive groups are available for subsequent chemical modifications, making the polymer a useful scaffold for creating a wide range of functional materials. The polymerization of the analogous monomer, 4-vinylbenzoyl azide (B81097), has been demonstrated to proceed via free radical mechanisms to yield polymers with molecular weights up to 4.0 x 10⁴ g/mol . researchgate.net

| Monomer | Initiator | Solvent | Temperature | Reference Analogy |

|---|---|---|---|---|

| This compound (expected) | AIBN or Benzoyl Peroxide (BPO) | Toluene, Xylene, THF, Dioxane | 60-80 °C | ukm.my |

| 4-Vinylbenzyl chloride | Benzoyl Peroxide (BPO) | Toluene, Xylene, THF, Dioxane | 60 °C | ukm.my |

| 4-Vinylbenzyl azide | AIBN | Toluene | 70 °C | rsc.org |

To tailor the properties of the resulting polymer, this compound can be copolymerized with one or more different vinyl monomers. univook.com This allows for the synthesis of copolymers with a controlled distribution of functional benzoyl chloride units along the polymer chain. Common comonomers for styrenic monomers like this compound include styrene (B11656), acrylates, and divinylbenzene (B73037) (for cross-linking).

Various copolymerization techniques can be employed:

Random Copolymerization: When this compound and a comonomer are polymerized together, a random copolymer is formed. An example is the copolymerization of 4-vinylbenzyl chloride with styrene, initiated by AIBN. scispace.com

Block Copolymerization: Sequential monomer addition using controlled or "living" polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can produce well-defined block copolymers. beilstein-journals.orgfluorine1.ru

Graft Copolymerization: The vinyl group of this compound can be polymerized from an existing polymer backbone that has been modified to contain initiating sites, resulting in a graft copolymer.

The reactivity ratios of the monomers involved determine the composition and sequence distribution of the final copolymer.

Oxidation and Reduction Reactions

This compound possesses two primary functional groups susceptible to oxidation and reduction: the vinyl group and the acyl chloride group. The specific outcome of a redox reaction depends on the reagents and conditions employed.

Oxidation: The vinyl group is prone to oxidation. Common transformations include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form 4-(oxiran-2-yl)benzoyl chloride.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would likely yield 4-(1,2-dihydroxyethyl)benzoyl chloride.

Oxidative Cleavage: More vigorous oxidation with ozone (O₃) followed by an oxidative or reductive workup, or with hot, concentrated KMnO₄, would cleave the double bond to produce 4-formylbenzoyl chloride or 4-carboxybenzoyl chloride, respectively.

Reduction: Both the acyl chloride and the vinyl group can be reduced.

Reduction to Aldehyde: The acyl chloride can be selectively reduced to an aldehyde (4-vinylbenzaldehyde) using a hindered reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H). chemistrysteps.com This prevents over-reduction to the alcohol. The Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) is another classic method for this transformation.

Reduction to Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride to a primary alcohol, yielding (4-vinylphenyl)methanol. chemistrysteps.comyoutube.com These reagents can, under certain conditions, also reduce the vinyl double bond.

Reduction of Vinyl Group: Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) will readily reduce the vinyl group to an ethyl group, producing 4-ethylbenzoyl chloride. This reaction typically occurs under milder conditions than the reduction of the aromatic ring.

| Functional Group | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Vinyl Group | Epoxidation | m-CPBA | 4-(Oxiran-2-yl)benzoyl chloride |

| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 4-Formylbenzoyl chloride | |

| Hydrogenation | H₂, Pd/C | 4-Ethylbenzoyl chloride | |

| Acyl Chloride Group | Partial Reduction | LiAl(Ot-Bu)₃H | 4-Vinylbenzaldehyde |

| Full Reduction | LiAlH₄ or NaBH₄ | (4-Vinylphenyl)methanol |

Polymerization Mechanisms and Polymer Architectures

Homopolymerization of 4-Vinylbenzoyl Chloride

Controlled/Living Polymerization Techniques

Living Anionic Polymerization

Living anionic polymerization is a powerful technique for producing well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and controlled architectures. Current time information in Denver, CO, US. This method is particularly valuable for monomers like 4-VBC and its derivatives, where precise control over the polymer structure is desired for subsequent applications. The process involves initiation with a strong nucleophile, such as sec-butyllithium, in a non-polar solvent like benzene (B151609). nih.gov The polymerization proceeds without termination or transfer reactions, ensuring that the propagating anionic chain ends remain active until intentionally quenched. nih.govgoogle.com This "living" character allows for the synthesis of complex structures, such as block copolymers, by the sequential addition of different monomers. Current time information in Denver, CO, US.nih.gov

For instance, the living anionic polymerization of 4-vinylbenzocyclobutene, a structural analog of 4-VBC, has been successfully demonstrated to produce homopolymers with controlled molecular weights and narrow polydispersities (M w /M n < 1.1). nih.govias.ac.in The integrity of the reactive functional groups during polymerization highlights the precise nature of this technique. nih.gov

A significant challenge with vinylbenzyl monomers is their propensity for thermal autopolymerization, especially at the elevated temperatures often required for controlled radical polymerization techniques. dntb.gov.uabeilstein-journals.org However, living anionic polymerization provides an effective strategy to circumvent this issue as it is typically conducted at lower temperatures where thermal initiation is negligible. Current time information in Denver, CO, US.beilstein-journals.org

Studies on 4-vinylbenzyl piperidine (B6355638), a derivative of 4-VBC, have shown that this monomer readily undergoes thermal autopolymerization due to a lower activation energy requirement compared to styrene (B11656). dntb.gov.uabeilstein-journals.org By employing living anionic polymerization, researchers successfully synthesized well-defined homopolymers and block copolymers of 4-vinylbenzyl piperidine, demonstrating this method as a viable strategy for overcoming the challenges of thermal instability. Current time information in Denver, CO, US.dntb.gov.ua This approach avoids the side reactions associated with high-temperature processes, enabling the creation of polymers with predictable and uniform structures. beilstein-journals.org

Copolymerization of this compound

Copolymerization extends the utility of 4-VBC by allowing its incorporation into polymer chains with other monomers, thereby combining the properties of both constituents. The reactive chloromethyl group of the VBC unit serves as a versatile handle for post-polymerization modification. nih.govias.ac.in

Copolymerization with Styrene and Derivatives

This compound is frequently copolymerized with styrene to produce chloromethylated polystyrene, a widely used precursor for functionalized resins. ias.ac.inukm.my The copolymerization can be achieved through various methods, including conventional free-radical polymerization using initiators like α,α'-azobis(isobutyronitrile) (AIBN). ukm.myrsc.org This process allows for the straightforward incorporation of reactive benzyl (B1604629) chloride groups along a polystyrene backbone. ukm.my

More advanced techniques such as nitroxide-mediated polymerization (NMP) have also been employed. For example, VBC and styrene have been grafted from a 2,2,6,6-tetramethylpiperidin-N-oxyl (TEMPO) functionalized poly(styrene-b-butadiene-b-styrene) (SBS) macroinitiator. nih.govstrath.ac.uk This controlled radical polymerization method reduces the formation of unwanted homopolymer and facilitates the synthesis of well-defined graft copolymers, which have been used in the preparation of anion exchange membranes. nih.gov

| Polymerization Method | Comonomers | Initiator/Mediator | Key Finding | Reference |

|---|---|---|---|---|

| Free Radical Polymerization | 4-VBC and Styrene | AIBN | Synthesis of poly(styrene-co-4-vinylbenzyl chloride) for subsequent functionalization with 3-(dimethylamino)phenol. | rsc.orgresearchgate.net |

| TEMPO-mediated "Grafting From" | VBC and Styrene grafted from SBS | Benzoyl Peroxide / TEMPO | Created graft copolymers (g-VBC-x-co-Sty-z) for anion exchange membrane fabrication. | nih.gov |

Copolymerization with Divinylbenzene (B73037) (DVB) for Porous Materials

To create crosslinked, porous materials with high surface areas, 4-VBC is often copolymerized with divinylbenzene (DVB), which acts as a crosslinking agent. researchgate.net The resulting copolymers form a robust three-dimensional network. This network can be further modified through a process called hypercrosslinking, where the pendant chloromethyl groups from the VBC units react with the aromatic rings of the polymer backbone in a Friedel-Crafts alkylation, creating additional crosslinks and a rigid, microporous structure. researchgate.netresearchgate.net

This approach has been used to synthesize materials for various applications, including electrochemical electrodes and solid-phase extraction sorbents. researchgate.netresearchgate.net For example, hypercrosslinked resins derived from DVB and 4-VBC have been shown to exhibit specific surface areas exceeding 1300 m²/g. researchgate.net Similarly, porous microspheres made from the terpolymerization of acrylonitrile, DVB, and VBC, followed by hypercrosslinking, yield materials with significantly increased surface areas. researchgate.netresearchgate.net

| Comonomers | Polymerization/Modification | Resulting Material | Reported Surface Area | Reference |

|---|---|---|---|---|

| Divinylbenzene, this compound | Suspension polymerization followed by hypercrosslinking | Homogeneous gel-type resins | 1332 m²/g | researchgate.net |

| Acrylonitrile, Divinylbenzene, this compound | Precipitation polymerization followed by hypercrosslinking | Porous polymer microspheres | Up to ~1200 m²/g | researchgate.net |

Copolymerization with Acrylates and Methacrylates (e.g., Ethylene (B1197577) Glycol Dimethacrylate)

Copolymerization of 4-VBC with multifunctional acrylates and methacrylates, such as ethylene glycol dimethacrylate (EGDMA), is another strategy to produce crosslinked polymer networks. EGDMA serves as a crosslinker, and the resulting copolymer possesses reactive benzyl chloride groups that can be chemically modified.

A notable application is the synthesis of polymeric sorbents for solid-phase extraction. In one study, poly(4-vinylbenzyl chloride-co-ethylene glycol dimethacrylate) was synthesized via a thermal bulk polymerization. The resulting polymer particles were then functionalized through nucleophilic substitution reactions with various amines (triethylamine, imidazole (B134444), piperidine, and pyrrolidine) to create mixed-mode sorbents capable of enriching pharmaceuticals and endocrine-disrupting compounds from water samples. Block copolymers such as poly(4-vinylbenzyl chloride)-b-poly(methyl methacrylate) have also been synthesized, combining the distinct properties of each block. strath.ac.uk

Copolymerization with Functional Monomers (e.g., 9-Vinylcarbazole, β-Butyrolactone)

The integration of 4-VBC with other functional monomers leads to copolymers with specialized properties, such as photoconductivity or biodegradability.

9-Vinylcarbazole: Research involving carbazole (B46965) has often focused on first synthesizing a new, functionalized monomer. For example, 9-(4-vinylbenzyl)-9H-carbazole is prepared by reacting 4-VBC with carbazole. This new monomer is then homopolymerized or copolymerized electrochemically with other monomers like 3,4-ethylenedioxythiophene (B145204) to create electrochromic and conductive materials. researchgate.net This pre-functionalization strategy ensures precise placement of the carbazole moiety.

β-Butyrolactone: Creating copolymers of 4-VBC and β-butyrolactone has been achieved through a "grafting to" approach using click chemistry. ukm.myresearchgate.net In this multi-step synthesis, poly(4-vinylbenzyl chloride) is first prepared via free-radical polymerization and subsequently converted to an azide-functionalized polymer (PVB-N₃). dntb.gov.uaresearchgate.net Separately, poly(β-butyrolactone) with a terminal alkyne group is synthesized via ring-opening polymerization. ukm.myresearchgate.net The two functionalized polymers are then joined together via a copper-catalyzed azide-alkyne cycloaddition ("click" reaction) to form the final poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer. dntb.gov.uaresearchgate.net This method allows for the combination of a vinyl polymer backbone with biodegradable polyester (B1180765) side chains. ukm.my

Graft Copolymer Synthesis

Polymer Functionalization and Post-Polymerization Modification

The true versatility of poly(this compound) lies in its capacity for post-polymerization modification. The pendant benzyl chloride group is a highly reactive electrophilic site, susceptible to a wide range of chemical transformations, most notably nucleophilic substitution reactions. nih.govukm.myresearchgate.net This reactivity allows a single precursor polymer, PVBC, to be converted into a vast array of functional polymers with distinct chemical and physical properties, including ionic polymers, polyelectrolytes, and materials with specialized functionalities for applications like scavenging resins. nih.govrsc.orgacs.org

The benzyl chloride moiety in the repeating units of PVBC is highly susceptible to nucleophilic attack, making nucleophilic substitution the most common and powerful method for its functionalization. nih.govresearchgate.net This reaction allows for the introduction of a wide variety of functional groups onto the polymer backbone.

A diverse range of nucleophiles can be employed, including:

Amines : Primary, secondary, and tertiary amines react readily with the benzyl chloride group. For example, reactions with triethylamine (B128534), imidazole, piperidine, and pyrrolidine (B122466) have been used to create functionalized polymeric sorbents. nih.gov The reaction with tris(2-aminoethyl)amine (B1216632) has been used to prepare scavenger resins. acs.org

Azides : As mentioned previously, sodium azide (B81097) is commonly used to convert the chloride groups into azides, which are precursors for "click" chemistry reactions. ias.ac.inias.ac.in

Hydroxides and Alkoxides : These can be used to introduce hydroxyl or ether linkages.

Thiolates : These can be used to introduce thioether linkages. dntb.gov.ua

The ease of this substitution reaction makes PVBC an ideal precursor for creating libraries of functional polymers from a common starting material. nih.govresearchgate.net

| Nucleophile | Resulting Functional Group | Application/Polymer Type | Reference |

|---|---|---|---|

| Triethylamine | Quaternary Ammonium (B1175870) Salt | Polymeric Sorbent | nih.gov |

| Imidazole | Imidazolium Salt | Polymeric Sorbent | nih.gov |

| Piperidine | Pendant Piperidinyl Group | Polymeric Sorbent | nih.gov |

| Sodium Azide (NaN₃) | Azide (-N₃) | "Click" Chemistry Precursor | ias.ac.inias.ac.in |

| Tris(2-aminoethyl)amine | Pendant Amine Groups | Scavenger Resin | acs.org |

Ionic polymers and polyelectrolytes can be readily synthesized from PVBC through post-polymerization modification. The most common method involves the quaternization of amines, where the benzyl chloride group of the polymer reacts with a tertiary amine to form a quaternary ammonium salt. rsc.org This reaction introduces a permanent positive charge onto the polymer backbone, with the chloride ion acting as the counter-ion.

For example, a series of poly[trialkyl(4-vinylbenzyl)ammonium chlorides] has been synthesized by reacting PVBC with various trialkylamines, where the alkyl chain length was varied from ethyl to hexyl. rsc.org This process transforms the neutral PVBC into a strong polyelectrolyte. By subsequently exchanging the chloride anion with other anions like tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethane)sulfonimide (NTf₂⁻), the properties of the resulting ionic polymers, such as their solubility and thermoresponsive behavior in aqueous solutions, can be precisely tuned. rsc.org Similarly, reacting a PVBC-based copolymer with 1-methylimidazole (B24206) leads to the formation of imidazolium-based polymeric ionic liquids. nih.gov

This compound is a key precursor for the synthesis of novel zwitterionic monomers, which contain both a cationic and an anionic group within the same molecule. mdpi.com These monomers can then be polymerized to create zwitterionic polymers, or polyzwitterions, which are of great interest for applications such as antifouling surfaces due to their high hydrophilicity. mdpi.compreprints.org

Hypercrosslinking of Polymeric Structures

extensive literature review did not yield specific research findings on the use of this compound for the hypercrosslinking of polymeric structures through mechanisms analogous to those reported for other vinyl-substituted aromatic compounds, such as 4-vinylbenzyl chloride. The primary method for creating hypercrosslinked polymers from such precursors involves a post-polymerization Friedel-Crafts alkylation, where the reactive chloromethyl groups on the polymer chains react with adjacent aromatic rings to form a rigid, porous network.

The chemical structure of this compound, which contains an acyl chloride group (-COCl) rather than a benzyl chloride group (-CH₂Cl), dictates a different reactive pathway. Acyl chlorides are typically employed in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring, a process that does not inherently lead to the same type of methylene-bridged hypercrosslinked network.

Consequently, detailed research findings, including data on the influence of monomer concentration, the degree of initial crosslinking, and the resulting polymer architecture (such as surface area and porosity) specifically for hypercrosslinked structures derived from this compound, are not available in the reviewed scientific literature. Therefore, interactive data tables and a detailed discussion of research findings for this specific subsection cannot be provided.

Advanced Characterization Techniques in 4 Vinylbenzoyl Chloride Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-Vinylbenzoyl chloride and for monitoring its polymerization.

¹H NMR: The proton NMR spectrum of this compound provides a distinct fingerprint of its molecular structure. The signals corresponding to the vinyl group protons typically appear as a complex multiplet system in the downfield region. The aromatic protons on the benzene (B151609) ring also produce signals in the aromatic region, while the benzylic protons of the chloromethyl group (-CH₂Cl) are characteristically observed as a singlet further upfield. In polymers synthesized from this monomer, the disappearance or significant reduction of the vinyl proton signals confirms successful polymerization ukm.my.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl Protons (CH=CH₂ ) | 5.3 - 5.9 | Doublet |

| Vinyl Proton (C H=CH₂) | 6.6 - 6.8 | Doublet of Doublets |

| Aromatic Protons (Ar-H) | 7.2 - 7.5 | Multiplet |

| Benzylic Protons (-CH₂ Cl) | 4.5 - 4.6 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound gives a distinct signal. The spectrum will show signals for the two vinyl carbons, the four unique aromatic carbons (two substituted and two unsubstituted), and the benzylic carbon of the chloromethyl group. The chemical shifts are influenced by the electronic environment of each carbon atom; for instance, carbons attached to the electronegative chlorine atom or those involved in the aromatic and vinyl systems will appear at characteristic downfield positions oregonstate.eduhw.ac.ukcompoundchem.com.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Vinyl Carbon (=C H₂) | ~115 - 120 |

| Vinyl Carbon (-C H=) | ~135 - 140 |

| Aromatic Carbons (unsubstituted) | ~125 - 130 |

| Aromatic Carbons (substituted) | ~135 - 145 |

| Benzylic Carbon (-C H₂Cl) | ~45 - 50 |

Note: These are typical ranges and can be influenced by solvent and substitution patterns.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its polymers. The FT-IR spectrum of the monomer shows distinct absorption bands that confirm its structure. Upon polymerization, the disappearance of bands associated with the vinyl group is a key indicator of the reaction's success ukm.my. For instance, the wagging vibration of the monoalkyl vinyl =CH₂ group is a clear marker for the monomer that is absent in the polymer spectrum.

Key characteristic absorption bands for poly(vinylbenzyl chloride) include those for the para-substituted benzene ring and the C-Cl bond of the chloromethyl group chemspider.com. The C-H stretching of the -CH₂- group in the polymer backbone also becomes apparent chemspider.com.

Table 3: Key FT-IR Absorption Bands for this compound and its Polymer

| Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (Aromatic) | ~3063, 3030 | ~3063, 3022 | Confirms presence of benzene ring. |

| C-H Stretch (Aliphatic) | - | ~2931, 2857 | Indicates polymer backbone. |

| C=C Stretch (Aromatic) | ~1606, 1507 | ~1598, 1491 | Confirms presence of benzene ring. |

| CH₂ Wag (Benzylic) | ~1263 | ~1260 | Indicates the -CH₂Cl group. |

| =CH₂ Wag (Vinyl) | ~906 | Absent | Confirms polymerization of the vinyl group. |

| C-Cl Stretch | ~678 | ~692 | Confirms presence of the chloromethyl group. chemspider.com |

Source of Data: chemspider.commdpi.comresearchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. Due to the compound's neutral nature, specialized ionization techniques are often employed.

Electrospray Ionization (ESI) is a soft ionization method that can be adapted for neutral molecules through the formation of adduct ions. In the negative ion mode, this compound can form an anionic adduct with chloride ions, [M+Cl]⁻, allowing for sensitive detection hw.ac.uk. This approach can significantly enhance assay sensitivity compared to other methods.

Tandem Mass Spectrometry (MS/MS) can be used for further structural confirmation. By selecting a specific parent ion (such as the molecular ion or an adduct ion) and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. This fragmentation pattern provides detailed structural information, confirming the connectivity of the atoms within the molecule.

Chromatographic Techniques for Molecular Weight and Purity Analysis

Chromatographic methods are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution and porosity of the polymers derived from it.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight characteristics of polymers synthesized from this compound ukm.mypolymersource.ca. This method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC analysis, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. By calibrating the system with polymer standards of known molecular weights, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(vinylbenzyl chloride) sample can be accurately determined ukm.mypolymersource.canih.gov. The PDI provides a measure of the breadth of the molecular weight distribution in the polymer sample.

Table 4: Representative GPC Data for a Poly(vinylbenzyl chloride) Sample

| Parameter | Value | Description |

| Number Average Molecular Weight (Mn) | 21,934 g/mol | Statistical average molecular weight of all polymer chains. |

| Weight Average Molecular Weight (Mw) | 39,616 g/mol | Average molecular weight where larger chains contribute more. |

| Polydispersity Index (PDI) | 1.806 | A measure of the non-uniformity of chain lengths. |

Source of Data: polymersource.ca

For porous polymeric materials derived from this compound, such as polyHIPE (poly high internal phase emulsion) structures, assessing the porosity is critical. Inverse Steric Exclusion Chromatography (ISEC) is a specialized technique used to characterize the pore structure of these materials, particularly their "wet" microporosity.

In the ISEC method, a column is packed with the porous polymer to be analyzed. A series of standard molecules of known, varying sizes (probes) are then passed through the column. The extent to which these probe molecules can access the pore volume of the stationary phase is measured. By analyzing the elution behavior of the different-sized probes, a detailed distribution of the accessible pore sizes within the water-swollen polymer network can be determined. Research on this compound-based polyHIPEs has shown that ISEC is effective in quantifying improvements in wet microporosity that are not detectable by other methods like nitrogen adsorption, which measures porosity in a dry state acs.org.

High-Performance Liquid Chromatography (HPLC) with Monolithic Columns

High-Performance Liquid Chromatography (HPLC) utilizing monolithic columns represents a significant advancement in the separation science of polymers derived from this compound. Monolithic columns consist of a single, continuous porous rod, offering a unique structure with both large through-pores (macropores) and smaller diffusive pores (mesopores) wikipedia.org. This structure provides high permeability and a large surface area for chemical interactions, making them highly efficient for separating both small molecules and large biomolecules wikipedia.orgtandfonline.com.

In the context of VBC research, monolithic columns are often prepared through the copolymerization of monomers like styrene (B11656), divinylbenzene (B73037), and 4-vinylbenzyl chloride (a compound structurally related to VBC) tandfonline.comsigmaaldrich.comnih.govresearchgate.net. The resulting polymer monolith can then be functionalized in situ to alter its surface chemistry and enhance selectivity for specific analytes sigmaaldrich.comnih.govresearchgate.net. For instance, a copolymer of styrene, divinylbenzene, and 4-vinylbenzyl chloride can be modified with compounds like 1-methylimidazole (B24206) to create a stationary phase capable of separating a wide range of substances, from proteins to small drug molecules tandfonline.com.

The key advantage of monolithic columns in the analysis of VBC-based polymers is their ability to operate under different chromatographic modes, such as reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC), by simply changing the mobile phase composition nih.gov. This versatility allows for the comprehensive characterization of complex polymer mixtures and the analysis of various chemical substances nih.gov. The manufacturing technology for these columns allows for good reproducibility of their properties, ensuring reliable and consistent separation results researchgate.net.

Table 1: HPLC Analysis of VBC-related Copolymers with Monolithic Columns This table is interactive. Users can sort and filter the data.

| Polymer System | Modification | Chromatographic Mode | Application | Reference |

|---|---|---|---|---|

| Divinylbenzene-styrene-4-vinylbenzyl chloride | In situ with 1-methylimidazole | Reversed-Phase (RP), HILIC | Separation of macromolecules and low-molecular compounds | tandfonline.com |

| Divinylbenzene-styrene-4-vinylbenzyl chloride | In situ with heterocyclic nitrogen compounds | Reversed-Phase (RP), HILIC | Separation of various chemical substance classes | sigmaaldrich.comnih.govresearchgate.net |

Thermal Analysis for Polymer Behavior

Thermal analysis techniques are indispensable for understanding the behavior of polymers derived from this compound under the influence of heat. These methods provide critical data on thermal stability, degradation pathways, and phase transitions.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers synthesized from VBC, TGA provides insights into their decomposition temperatures and degradation mechanisms.

In a study of poly(vinylbenzyl chloride) (PVBC) synthesized via free radical polymerization, TGA thermograms showed that the polymer is thermally stable up to 275 °C ukm.my. The degradation process occurred in two main stages. The first stage, between 350 °C and 420 °C, corresponded to the degradation of the main polymer chain, with a weight loss of 37.6% ukm.my. The second stage, occurring between 450 °C and 650 °C, was attributed to carbonization ukm.my.

Similarly, TGA has been used to study copolymers of styrene and 4-vinylbenzyl chloride. One such copolymer, poly(styrene-co-4-vinylbenzyl chloride), was found to begin decomposing at 377 °C scispace.com. However, upon functionalization with 3-(dimethylamino)phenol, the thermal decomposition of the resulting polymer proceeded in two distinct steps at 128 °C and 350 °C scispace.com. The initial weight loss at the lower temperature was attributed to the cleavage of the attached functional group scispace.com.

TGA is also employed to assess the thermal stability of more complex systems, such as anion exchange membranes derived from VBC-grafted copolymers. In one study, TGA was performed under a nitrogen atmosphere from room temperature up to 700 °C, revealing that the synthesized copolymers degraded in a two-step process, which differed from the single weight loss observed for the pristine starting materials nih.gov.

Table 2: TGA Data for this compound Based Polymers This table is interactive. Users can sort and filter the data.

| Polymer | Onset of Decomposition (°C) | Decomposition Stages | Atmosphere | Reference |

|---|---|---|---|---|

| Poly(vinylbenzyl chloride) | 275 | Two stages (350-420 °C and 450-650 °C) | Not Specified | ukm.my |

| Poly(styrene-co-4-vinylbenzyl chloride) | 377 | Single stage | Not Specified | scispace.com |

| Poly(styrene-co-4-vinylbenzyl chloride)-DMAP | 128 | Two stages (128 °C and 350 °C) | Not Specified | scispace.com |

| VBC-grafted SBS copolymers | Not specified | Two-step process | Nitrogen | nih.gov |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For VBC-based polymers, DSC is instrumental in determining the glass transition temperature (Tg), which is a critical parameter related to the polymer's rigidity and processing characteristics.

The polymerization kinetics of inhibited VBC have been studied using both isothermal and non-isothermal DSC acs.org. This technique can also be used to analyze the thermal decomposition of related compounds, providing thermokinetic parameters and information on thermal stability acs.org.

In studies of copolymers of 4-chloromethyl styrene (a synonym for VBC) with styrene, DSC has been used to determine the glass transition temperatures. These studies have shown that the incorporation of bulky side groups, such as carbazole (B46965) moieties, into the polymer chain leads to an increase in rigidity and a higher glass transition temperature researchgate.net. For example, copolymers of 4-chloromethyl styrene showed Tg values in the range of 90–95 °C, while the corresponding polymers containing trisyl groups exhibited a high glass transition temperature in the range of 150–190 °C researchgate.net.

DSC is also used to track the thermal characteristics of graft copolymers synthesized using VBC derivatives. For instance, the thermal properties of poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymers were investigated using DSC to verify the successful completion of the grafting reactions researchgate.net.

Table 3: DSC Data for this compound Based Polymers This table is interactive. Users can sort and filter the data.

| Polymer | Glass Transition Temperature (Tg) (°C) | Key Finding | Reference |

|---|---|---|---|

| Copolymers of 4-chloromethyl styrene and styrene | 90–95 | Baseline Tg for the copolymer system. | researchgate.net |

| Copolymers with trisyl groups | 150–190 | Incorporation of bulky groups increases Tg. | researchgate.net |

| Copolymers with carbazole moieties | High thermal stability | Presence of bulky carbazole groups increases rigidity and Tg. | researchgate.net |

| Poly(4-vinylbenzyl-g-β-butyrolactone) | Not specified | Used to confirm successful graft copolymerization. | researchgate.net |

Microscopy for Morphological Studies

Microscopy techniques are essential for visualizing the surface morphology and internal structure of polymers derived from this compound. These studies provide crucial information about porosity, particle size, and surface features, which are directly related to the material's performance in applications such as catalysis, separation, and adsorption.

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface of a material. In the study of VBC-based polymers, SEM is employed to investigate the morphology of polymer particles, membranes, and porous supports.

For instance, SEM has been used to observe the morphology of poly(high internal phase emulsion) (polyHIPE) materials prepared from VBC acs.org. These studies revealed the porous structure of the materials and how it is influenced by the porogenic solvents used during synthesis acs.org. SEM has also been utilized to study porous spherical polymer supports derived from water-in-oil-in-water emulsions of VBC, showing particles with diameters between 50 and 150 μm researchgate.net.

In the context of anion exchange membranes, SEM images have shown that the morphological features of membranes prepared from styrene and vinylbenzyl chloride copolymers are influenced by the different ammonium (B1175870) cations used for quaternization rsc.org. The surface morphology of hyper-cross-linked polymers based on diphenylamine, which can be an alternative to VBC-based polymers, has also been examined using SEM to understand its structure and suitability as an adsorbent acs.org.

Furthermore, SEM is used to characterize resins synthesized from VBC derivatives. For example, an ion exchange resin, poly(4-vinylbenzyl) trimethylammonium chloride, was characterized by SEM to understand its surface morphology in relation to its capacity for removing metal ions from water jcchems.com.

Other Advanced Characterization Approaches

Beyond the core techniques discussed, a variety of other advanced characterization methods are employed to gain a deeper understanding of this compound and its polymers. These include spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are used to confirm the chemical structure and successful functionalization of the polymers ukm.myscispace.comstrath.ac.uk. Gel permeation chromatography (GPC) is another crucial technique for determining the molecular weight and molecular weight distribution of the synthesized polymers ukm.mynih.gov. Additionally, techniques like elemental microanalysis can be used to estimate the composition of copolymers strath.ac.uk.

Nitrogen Sorption Porosimetry (BET method)

Nitrogen sorption porosimetry, specifically utilizing the Brunauer-Emmett-Teller (BET) method, is a cornerstone technique for characterizing the porous structure of solid materials. While the liquid monomer this compound is not analyzed by this method, the solid polymers synthesized from it, particularly hyper-crosslinked polymers and poly(high internal phase emulsions) (polyHIPEs), are extensively studied using this technique. Copolymerization of VBC with cross-linking agents like divinylbenzene (DVB) can produce materials with significant porosity and high surface areas.

The BET method determines the specific surface area of a material by measuring the physical adsorption of nitrogen gas on its surface at cryogenic temperatures (77 K). By analyzing the nitrogen adsorption-desorption isotherm, researchers can calculate key morphological parameters. For polymers derived from VBC, these parameters are critical for applications in catalysis, separation, and adsorption.

Research findings indicate that the porous properties of VBC-based polymers can be precisely controlled. For instance, hyper-crosslinking a non-porous gel-type VBC-DVB copolymer can generate micropores, resulting in materials with high specific surface areas exceeding 700 m²/g. In other studies, VBC-based polyHIPEs have been synthesized, and their morphology investigated by nitrogen adsorption, revealing how monomer ratios and synthetic conditions influence the final porous architecture. It was found that for certain polyHIPEs, the specific surface area could be tuned, with one study reporting a value of 8.26 m²/g after functionalization.

Table 1: Porosity and Surface Area Data for Various VBC-Derived Polymers

Potentiometric Titration for Chloride Content

Potentiometric titration is a highly accurate analytical method used to determine the concentration of a specific substance in a solution. In the context of this compound research, it is not typically used on the monomer itself but is an indispensable tool for quantifying the accessible chloromethyl groups in the resulting polymers. This analysis is crucial as it determines the potential degree of subsequent functionalization, which is the primary reason for incorporating VBC into a polymer.

The method is based on the reaction of the polymer's accessible chloromethyl groups with a reagent like pyridine (B92270). This reaction forms a pyridinium chloride salt attached to the polymer backbone. The polymer is then treated to release the chloride ions, which are subsequently titrated with a standardized silver nitrate (AgNO₃) solution. During the titration, the potential difference between a silver indicator electrode and a reference electrode is monitored. A sharp change in potential signals the endpoint, allowing for the precise calculation of the chloride concentration, which directly corresponds to the amount of reacted chloromethyl groups. This technique is considered non-destructive to the polymer matrix and specifically measures the functional groups that are accessible to reagents, providing a more practical measure of reactivity than total elemental analysis.

One detailed procedure involves heating the VBC-based polymer with pyridine, followed by cooling and dilution with N,N-dimethylformamide and nitric acid. An aliquot of this mixture is then titrated with a 0.01 M AgNO₃ solution to determine the chloride content.

Table 2: Chloride Content Analysis in VBC-based Polymers

Conductivity Measurements for Ionic Character

Conductivity measurement is a fundamental technique for assessing the ability of a material to conduct electrical current via the movement of ions. The this compound monomer is not ionically conductive. However, it serves as an excellent precursor for synthesizing polyelectrolytes and anion-exchange membranes (AEMs). The chloromethyl group on the poly(this compound) backbone is readily converted into various ionic functional groups, most commonly quaternary ammonium salts, through reactions with amines.

The ionic conductivity of these modified polymers is a critical performance metric, especially for applications in electrochemical devices like fuel cells and electrodialysis systems. The measurement is typically performed using impedance spectroscopy on a membrane sample equilibrated in a specific solution (e.g., deionized water or a salt solution like NaCl or KOH). The resistance of the membrane is measured, and from its dimensions (area and thickness), the ionic conductivity (in Siemens per centimeter, S/cm) is calculated.

Table 3: Ionic Conductivity of Anion-Exchange Membranes Derived from VBC

Applications of 4 Vinylbenzoyl Chloride in Advanced Materials Research

Polymer Synthesis and Functional Materials

The dual reactivity of 4-vinylbenzoyl chloride makes it a crucial building block for creating specialty polymers with tailored properties. It can be readily polymerized through its vinyl group, and the acyl chloride moiety can be subsequently modified through various chemical reactions. This allows for the creation of polymers with specific chemical, physical, and electronic characteristics.

Ion-Exchange Resins for Water Treatment and Catalysis

This compound is a key component in the synthesis of ion-exchange resins, which are widely used in water purification, separation processes, and catalysis. The vinyl group allows for its incorporation into a cross-linked polymer backbone, typically with monomers like styrene (B11656) and divinylbenzene (B73037). The reactive benzoyl chloride group can then be functionalized to create anion-exchange sites.

For instance, amination of the polymer derived from this compound with tertiary amines, such as trimethylamine, introduces quaternary ammonium (B1175870) groups. researchgate.net This process results in a strong base anion-exchange resin capable of effectively removing anionic contaminants from water. The precise control over the degree of functionalization afforded by using this compound allows for the tailoring of the resin's ion-exchange capacity and selectivity for specific ions. researchgate.net

Table 1: Functionalization of this compound-based Polymers for Ion-Exchange Resins

| Functionalizing Agent | Resulting Functional Group | Application |

| Trimethylamine | Quaternary Ammonium | Strong Base Anion-Exchange |

| Triethylamine (B128534) | Quaternary Ammonium | Strong Base Anion-Exchange |

| Imidazole (B134444) | Imidazolium | Weak Base Anion-Exchange |

This table illustrates common functionalizing agents used to create ion-exchange sites on polymers derived from this compound and their primary applications.

Research has demonstrated that the properties of these resins, such as their thermal stability and ion-exchange capacity, can be tuned by the choice of the amine used for quaternization. rsc.org This adaptability makes this compound-based resins highly valuable for a range of applications, from industrial water softening to the catalysis of organic reactions.

Photoresist Polymers and Photo- and pH-Responsive Nanoparticles

The incorporation of this compound into polymer chains is instrumental in the development of photoresist polymers. sigmaaldrich.comchemicalbook.com Photoresists are light-sensitive materials used in microlithography to create intricate patterns on substrates, a fundamental process in the manufacturing of microelectronics. When exposed to light, polymers containing this compound can undergo cross-linking reactions, rendering the exposed regions insoluble. ncsu.edu This change in solubility allows for the selective removal of the unexposed portions, thereby transferring the desired pattern to the substrate. ncsu.edu

Furthermore, the reactive nature of the benzoyl chloride group can be exploited to create photo- and pH-responsive nanoparticles. By attaching photo-sensitive or pH-sensitive molecules to the polymer backbone via the acyl chloride group, nanoparticles can be designed to respond to external stimuli. For example, the attachment of a photochromic molecule could allow for the controlled release of an encapsulated substance upon exposure to a specific wavelength of light. Similarly, the incorporation of acidic or basic functional groups can render the nanoparticles sensitive to changes in pH, causing them to swell or shrink, which can be utilized in drug delivery systems.

Crosslinked Fibers and Materials

This compound is utilized in the production of cross-linkable fibers and materials, contributing to enhanced mechanical strength and thermal stability. sigmaaldrich.comchemicalbook.com The vinyl group participates in the initial polymerization to form linear polymer chains. Subsequently, the benzoyl chloride groups can react with suitable cross-linking agents, such as diamines or diols, to form a three-dimensional network structure.

This cross-linking process significantly improves the material's properties, including its resistance to solvents, heat, and mechanical stress. chemicalbook.com The ability to control the cross-linking density by varying the amount of this compound in the initial monomer feed allows for the fine-tuning of the final material's properties to meet the demands of specific applications, such as in advanced composites and high-performance textiles. chemicalbook.com

Coupling Agents

The bifunctional nature of this compound makes it an effective coupling agent for improving the adhesion between different materials, particularly between organic polymers and inorganic fillers or reinforcements. sigmaaldrich.comchemicalbook.com The vinyl group can copolymerize with the matrix polymer, while the benzoyl chloride group can react with hydroxyl or amine groups present on the surface of inorganic materials like glass fibers or silica (B1680970).

Conductive Polymers and Electroconducting Polymers

This compound serves as a monomer in the synthesis of electroconducting polymers. sigmaaldrich.comchemicalbook.com While the polymer derived directly from this compound is not intrinsically conductive, the reactive benzoyl chloride group provides a site for the introduction of functionalities that can impart electrical conductivity.

Through post-polymerization modification, moieties capable of supporting charge transport, such as conjugated systems or redox-active groups, can be attached to the polymer backbone. For example, reaction with an appropriate precursor could lead to the formation of a polymer with a conjugated structure, which is a key characteristic of many conductive polymers. The electrochemical synthesis of such polymers allows for the deposition of thin, conductive films on electrode surfaces. researchgate.net

Table 2: Research Findings on this compound in Conductive Polymers

| Research Focus | Key Finding |

| Monomer for Supercapacitors | Incorporation of this compound contributes to a porous structure with a high surface area, facilitating efficient electrolyte ion diffusion and enhancing charge storage capacity. |

| Synthesis of Electroconducting Polymers | The reactive acyl chloride group allows for the introduction of conductive moieties post-polymerization. |

This table summarizes key research findings related to the application of this compound in the development of conductive polymer materials.

Specialty Polymers for Electronics and High-Tech Applications

The versatility of this compound has led to its use in the development of a variety of specialty polymers for the electronics and high-tech industries. chemicalbook.com Its role in photoresists is a prime example of its importance in microelectronics fabrication. sigmaaldrich.com

Furthermore, polymers derived from this compound are being explored for applications such as dielectric materials with low permittivity, high-performance adhesives for electronic components, and advanced coatings that provide environmental protection for sensitive electronic devices. chemicalbook.comsmolecule.com The ability to precisely tailor the chemical and physical properties of these polymers through the functionalization of the benzoyl chloride group is a key driver for its adoption in these demanding applications. univook.com

Hypercross-linked Polymers for Supercapacitor Applications

Hypercross-linked polymers (HCPs) derived from this compound have emerged as promising materials for energy storage, particularly in supercapacitor applications. These materials are characterized by their high specific surface area and porous structure, which are crucial for efficient electrolyte ion diffusion and charge storage.

The synthesis of these HCPs often involves the copolymerization of this compound with a cross-linking agent like divinylbenzene. The resulting polymer is then subjected to a hyper-cross-linking process, typically a Friedel-Crafts alkylation reaction in the presence of a Lewis acid catalyst. This creates a rigid, three-dimensional network with a high density of micropores. The incorporation of this compound is instrumental in forming this porous architecture, which provides numerous sites for charge accumulation, thereby enhancing the electrochemical performance of the supercapacitor.

| Property | Value | Reference |

| Monomer | This compound | nih.gov |

| Application | Hypercross-linked polymer for supercapacitors | nih.gov |

| Key Feature | Porous structure and high specific surface area | nih.gov |

| Benefit | Facilitates efficient electrolyte ion diffusion and provides ample sites for charge storage | nih.gov |

Polymeric Thin Films with Non-linear Optical Effects

The general principle behind NLO polymers involves incorporating chromophores with large hyperpolarizabilities into a polymer matrix. The reactive nature of the benzoyl chloride group in poly(this compound) offers a potential platform for attaching NLO-active molecules. This post-polymerization functionalization could allow for the precise tuning of the NLO properties of the resulting thin film. Poled polymers, where chromophores are aligned using an electric field, are a common strategy to achieve second-order NLO effects, and polymers derived from this compound could be suitable candidates for this approach scispace.com.

Functional Nanoparticles and Core-Shell Particles

This compound is a key monomer in the synthesis of functional nanoparticles and core-shell particles, which have a broad range of applications. The ability to polymerize this compound in a controlled manner, for instance via RAFT polymerization, allows for the creation of well-defined polymer shells on nanoparticle cores nih.gov.

A notable example is the synthesis of silica core-poly(this compound) shell nanoparticles. In this "grafting from" method, the polymerization is initiated from the surface of the silica nanoparticles, resulting in a uniform polymer shell. The pendant chloride groups on the polymer chains then serve as reactive handles for further functionalization. This allows for the attachment of various molecules to the nanoparticle surface, tailoring their properties for specific applications such as catalysis or biomedical imaging nih.gov.

| Nanoparticle Type | Synthesis Method | Key Feature | Potential Applications | Reference |

| Silica core-poly(this compound) shell | RAFT polymerization ("grafting from") | Well-defined polymer shell with reactive chloride groups | Catalysis, biomedical imaging | nih.gov |

Poly(High Internal Phase Emulsion) (PolyHIPE) Materials

Poly(High Internal Phase Emulsion), or PolyHIPE, materials are highly porous polymers with an interconnected cellular structure. This compound is frequently used as a monomer in the continuous phase of the high internal phase emulsion, which is subsequently polymerized to form the solid monolith.

The resulting PolyHIPE materials possess a hierarchical pore structure, with large voids interconnected by smaller pores. The incorporation of this compound into the polymer backbone imparts reactivity to the porous structure. The chloromethyl groups can be chemically modified to introduce a wide range of functionalities, making these materials suitable for applications such as catalyst supports, separation media, and scaffolds for tissue engineering.

Gas Separation Membranes and Carbon Dioxide Capture

Polymers derived from this compound have shown significant promise in the development of membranes for gas separation, particularly for carbon dioxide (CO2) capture. The strategy often involves the conversion of poly(this compound) into poly(ionic liquids) (PILs).

In this approach, the chloromethyl groups of the polymer are reacted with specific amine-containing compounds to create quaternary ammonium salts along the polymer chain. By pairing these with suitable anions, PILs with high CO2 affinity can be synthesized. These PILs can be fabricated into thin-film composite membranes that exhibit enhanced CO2 permeance and selectivity, making them attractive for post-combustion CO2 capture from flue gas streams rsc.org. Research has shown that the presence of certain functional groups, such as hydroxyl groups, in the polycation can further enhance the interaction with CO2 molecules.

| Membrane Type | Base Polymer | Functionalization | Target Gas | Key Finding | Reference |

| Thin-film composite | Poly(this compound) | Conversion to poly(ionic liquid) | CO2 | Enhanced CO2 permeance and selectivity | rsc.org |

Biomedical and Bio-related Applications

The reactive nature of polymers derived from this compound also lends itself to various biomedical applications, where the ability to attach specific biomolecules is crucial.

Drug Delivery Systems

Polymers derived from this compound are being explored for their potential in drug delivery systems nih.gov. The versatility of these polymers allows for the synthesis of various drug delivery vehicles, including microspheres and core-shell nanoparticles nih.gov.

The synthesis of poly(this compound) microspheres can be achieved through methods like dispersion polymerization. These microspheres can then be functionalized by reacting the pendant chloride groups with molecules that can either bind a drug or improve the biocompatibility of the carrier. Similarly, core-shell nanoparticles with a poly(this compound) shell can be used to encapsulate therapeutic agents nih.gov. The surface of these nanoparticles can be modified to achieve targeted drug delivery to specific cells or tissues. The ability to control the particle size and surface chemistry of these delivery systems is a key advantage in optimizing their in vivo performance.

Medical Devices and Advanced Biomaterials

Polymers derived from this compound are increasingly being explored for applications in the biomedical field, particularly in the fabrication of medical devices and the development of advanced biomaterials. nih.gov The key to their utility lies in the ability to modify their functional groups to enhance biocompatibility and facilitate interaction with biological molecules. nih.gov This adaptability makes them suitable for creating sophisticated drug delivery systems and biocompatible coatings for medical implants.

One significant area of application is in the development of hydrogels for controlled drug delivery. nih.govmdpi.com Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb and retain large amounts of water, mimicking the natural extracellular matrix. mdpi.com By incorporating this compound into the polymer backbone, hydrogels can be functionalized to control the release of encapsulated therapeutic agents. nih.gov The acyl chloride group can be reacted with various nucleophiles to introduce specific functionalities that can respond to environmental stimuli such as pH or temperature, allowing for targeted and on-demand drug release. mdpi.com

Moreover, the surface modification of medical devices with polymers derived from this compound can significantly improve their biocompatibility. Unmodified device surfaces can often lead to adverse biological responses, such as protein fouling and blood coagulation. nih.gov By creating polymer brushes or coatings from this compound derivatives, the surface chemistry can be tailored to minimize these undesirable interactions, leading to safer and more effective medical implants.

Antifouling Surfaces

The prevention of biofouling—the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces—is a critical challenge in marine applications, medical devices, and industrial processes. researchgate.net this compound serves as a valuable building block in the synthesis of advanced antifouling coatings, particularly those based on zwitterionic polymers. researchgate.netresearchgate.net

Zwitterionic materials possess an equal number of positive and negative charges, which allows them to strongly bind water molecules, forming a tight hydration layer on the surface. mdpi.com This hydration layer acts as a physical and energetic barrier, effectively preventing the adhesion of proteins, bacteria, and larger marine organisms. researchgate.net

The synthesis of zwitterionic polymers can be achieved by reacting poly(this compound) with compounds containing both a nucleophilic group (to react with the acyl chloride) and the constituent parts of the zwitterion. For instance, reaction with a molecule containing a tertiary amine and a sulfonate group can yield a poly-sulfobetaine, a common type of zwitterionic polymer. researchgate.net

| Zwitterionic Monomer Synthesis from this compound | Resulting Polymer Property | Antifouling Mechanism |

| Reaction with a precursor containing a tertiary amine and a sulfonate group. | Forms a poly-sulfobetaine, a type of zwitterionic polymer. | Creates a highly hydrated surface that acts as a barrier to protein and microbial adhesion. mdpi.com |

| Copolymerization with other monomers. | Allows for tuning of the coating's mechanical and chemical properties while maintaining antifouling characteristics. | The presence of zwitterionic groups on the surface is the primary driver of antifouling performance. nih.gov |

These zwitterionic coatings are considered a more environmentally friendly alternative to traditional biocide-releasing antifouling paints, which can have detrimental effects on marine ecosystems. nih.gov

Polymer Supports for Combinatorial Chemistry and Parallel Synthesis

This compound is a key component in the synthesis of polymer supports for solid-phase synthesis, a cornerstone of modern combinatorial chemistry and parallel synthesis. The most prominent example is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene resin. peptide.comlibretexts.org While traditionally synthesized by chloromethylation of pre-formed polystyrene beads, a more controlled synthesis can be achieved by the copolymerization of 4-vinylbenzyl chloride (a close structural analog of this compound) with styrene and divinylbenzene. libretexts.orgopenstax.org The principles of using a reactive benzyl (B1604629) chloride or benzoyl chloride group on a polymer support are analogous for anchoring molecules.

In solid-phase peptide synthesis (SPPS), the first amino acid is covalently attached to the resin via its C-terminus through the reactive chloromethyl or acyl chloride group. peptide.comnobelprize.org The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. nobelprize.org The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process and enables automation. chempep.com

| Parameter | Description | Significance in Solid-Phase Synthesis |

| Resin Loading | The amount of the initial molecule (e.g., amino acid) that can be attached per gram of resin (mmol/g). almacgroup.com | Determines the theoretical yield of the synthesis. |

| Swelling | The ability of the resin to expand in various solvents. | Crucial for allowing reagents to penetrate the polymer matrix and access the reactive sites. chempep.com |

| Mechanical Stability | The physical robustness of the resin beads to withstand the repeated cycles of washing and agitation. | Prevents fragmentation of the support, which can complicate purification. chempep.com |

The use of this compound-derived polymer supports has revolutionized the synthesis of peptides and other complex organic molecules, enabling the rapid generation of large libraries of compounds for drug discovery and other applications.

Polyolefins Bearing Amino Acids or Peptides in Side Chains

The functionalization of chemically inert polyolefins, such as polyethylene (B3416737) and polypropylene, to introduce reactive sites for the attachment of biomolecules like amino acids and peptides is a significant area of materials science. Grafting this compound onto the polyolefin backbone is a viable strategy to achieve this. This process introduces a reactive acyl chloride group that can subsequently be used to anchor amino acids or peptide chains.

While direct polymerization of this compound onto polyolefins can be challenging, radiation-induced or plasma-induced grafting techniques can be employed to initiate the polymerization of this compound from the surface of the polyolefin. This creates a "functionalized" surface layer without altering the bulk properties of the polyolefin.

The immobilized acyl chloride groups can then react with the amino groups of amino acids or the N-terminal amine of a peptide, forming a stable amide bond. This approach allows for the creation of bio-functional polyolefin materials.

Potential applications for such materials include:

Biocompatible implants: The presence of peptides on the surface of a polyolefin implant could promote cell adhesion and tissue integration.

Affinity membranes for bioseparation: Immobilized peptides with specific binding properties could be used to capture and purify target proteins.

Enzyme immobilization: Attaching enzymes to polyolefin supports could lead to the development of robust and reusable biocatalysts.

This strategy of using this compound to functionalize otherwise inert polymer surfaces opens up new possibilities for creating advanced materials that bridge the gap between synthetic polymers and biological systems. researchgate.net

Antibacterial Materials

The development of materials that can actively kill or inhibit the growth of bacteria is crucial for preventing infections in healthcare settings and other environments. Polymers derived from this compound have been shown to be effective precursors for creating potent antibacterial materials. The primary strategy involves the quaternization of the polymer to introduce quaternary ammonium salts (QAS). scispace.com

Poly(this compound) can be readily reacted with tertiary amines to form polymers with pendant QAS groups. These cationic polymers exhibit broad-spectrum antibacterial activity. The mechanism of action is believed to involve the electrostatic adsorption of the positively charged polymer onto the negatively charged bacterial cell wall. researchgate.net This interaction disrupts the cell membrane, leading to the leakage of cytoplasmic contents and ultimately cell death. scispace.com

A study by Lee and Byoun demonstrated the synthesis of a copolymer of styrene and 4-vinylbenzyl chloride, which was subsequently functionalized with N,N-dimethyl-3-aminophenol to create a polymer with both phenolic and quaternary ammonium functionalities. researchgate.net

| Bacterial Strain | Polymer | Percent Reduction (%) |

| E. coli | Poly(ST-co-VBC)-DMAP | 50.7 |

| S. aureus | Poly(ST-co-VBC)-DMAP | 13.3 |

Catalysis and Support Materials

The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Polymers derived from this compound have proven to be excellent support materials for a variety of catalysts.

Polymer-Supported Catalysts

Poly(this compound) and its copolymers offer a versatile platform for the immobilization of catalysts. The reactive acyl chloride groups can be used to covalently attach ligands or metal complexes to the polymer backbone. This covalent linkage prevents the catalyst from leaching into the reaction mixture, allowing for its recovery and reuse.

One notable application is in the preparation of polymer-supported palladium catalysts. Palladium is a widely used catalyst for a variety of organic reactions, including cross-coupling reactions and hydrogenations. nih.gov By immobilizing palladium nanoparticles or complexes onto a poly(this compound) support, highly active and recyclable catalysts can be developed. mdpi.com

For example, palladium nanoparticles can be loaded onto vinyl polymer gels synthesized from divinylbenzene and this compound. These supported catalysts have been shown to be effective in the oxidation of benzyl alcohol. semanticscholar.org

| Catalyst Support | Catalytic Reaction | Key Advantages |

| Poly(this compound) | Palladium-catalyzed cross-coupling | Recyclability of the expensive palladium catalyst, low metal contamination in the product. |

| Amine-functionalized poly(this compound) | Hydrogenation reactions | Enhanced catalyst stability and activity due to ligand effects. mdpi.com |

The porous structure and high surface area of these polymer supports can also contribute to their catalytic performance by facilitating the diffusion of reactants to the active sites. The ability to tune the properties of the polymer support by copolymerization with other monomers allows for the optimization of the catalyst's microenvironment, which can lead to improved activity and selectivity.

Scavenger Resins for Organic Synthesis

In modern organic synthesis, particularly in combinatorial chemistry and parallel synthesis, the purification of reaction products can be a significant bottleneck. Scavenger resins are materials designed to react selectively with and remove excess reagents or byproducts from a reaction mixture, thereby simplifying the work-up process to a simple filtration. This compound, or more commonly its close derivative 4-vinylbenzyl chloride (VBC), serves as a critical building block for the creation of such resins.

The utility of VBC lies in its dual functionality: the vinyl group allows it to be easily polymerized or copolymerized, typically with a cross-linker like divinylbenzene (DVB), to form a robust, insoluble polymer support. The chloromethyl group provides a reactive site for post-polymerization modification. This allows for the covalent attachment of various functional groups capable of scavenging different types of reactive species.

A prominent application is in the synthesis of monolithic polymer supports. These are continuous, porous polymer structures that offer significant advantages over traditional resin beads, such as lower back pressure and faster kinetics, making them suitable for flow-through applications. For instance, a monolithic support made from poly(4-vinylbenzyl chloride-co-divinylbenzene) can be functionalized by nucleophilic displacement of the chloride. nih.govacs.orgpitt.edu By reacting the polymer with various amines, such as tris(2-aminoethyl)amine (B1216632), polymers with high densities of amino groups are created. nih.govacs.org These amino-functionalized resins are highly effective at scavenging acidic and electrophilic reagents like acid chlorides, sulfonyl chlorides, and isocyanates. researchgate.net

Research has demonstrated the high efficiency of these materials. For example, a monolithic resin functionalized with tris(2-aminoethyl)amine was shown to rapidly and completely scavenge 4-chlorobenzoyl chloride from a solution at room temperature. nih.govacs.org The performance of these monolithic scavengers is often comparable to or exceeds that of commercially available bead-based resins. acs.org

Table 1: Scavenging Performance of a Functionalized Monolithic Resin

This interactive table summarizes the efficiency of a tris(2-aminoethyl)amine-functionalized poly(4-vinylbenzyl chloride-co-divinylbenzene) monolith in scavenging 4-chlorobenzoyl chloride.

| Condition | Scavenging Efficiency | Reference |

| Batch Reaction (1 hour) | >99% (undetectable) | acs.org |

| Flow-through (1st Pass) | 86.8% | acs.org |

| Flow-through (2nd Pass) | 98.5% | acs.org |

| Total Scavenging Ability | 3.25 mmol/g | acs.org |

Chiral Bifunctional Organocatalysts and their Copolymers

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral bifunctional organocatalysts, which possess both a Brønsted acid (e.g., a (thio)urea) and a Lewis base (e.g., a tertiary amine) moiety on a chiral scaffold, are particularly effective. nih.gov However, these catalysts can be expensive and difficult to separate from the reaction products.